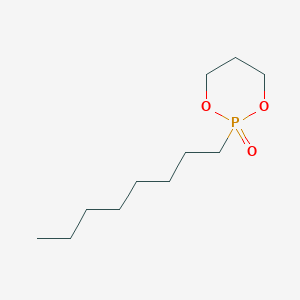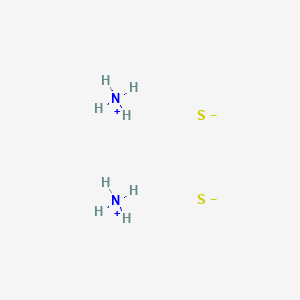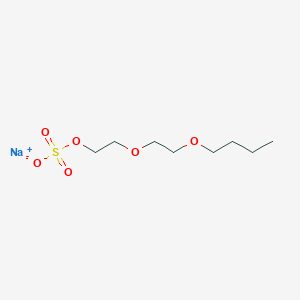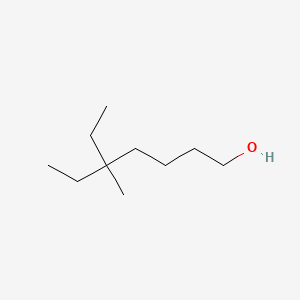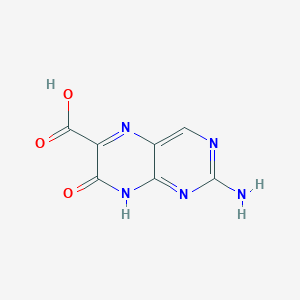
2-amino-7-oxo-8H-pteridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-oxo-8H-pteridine-6-carboxylic acid is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-oxo-8H-pteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid, followed by cyclization to form the pteridine ring . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-oxo-8H-pteridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pteridine ring.
Wissenschaftliche Forschungsanwendungen
2-amino-7-oxo-8H-pteridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other pteridine derivatives and is used in studying reaction mechanisms.
Industry: Its role in the production of various pharmaceuticals and agrochemicals highlights its industrial significance.
Wirkmechanismus
The mechanism of action of 2-amino-7-oxo-8H-pteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor for folate synthesis, which is crucial for DNA synthesis and repair . The compound’s ability to participate in redox reactions and form complexes with metal ions further contributes to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pterine-6-carboxylic acid: Another pteridine derivative with similar structural features.
2-amino-4-hydroxypteridine-6-carboxylic acid: Shares the pteridine core structure but with different functional groups.
Uniqueness
2-amino-7-oxo-8H-pteridine-6-carboxylic acid is unique due to its specific functional groups and their arrangement on the pteridine ring. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Eigenschaften
CAS-Nummer |
5466-64-8 |
|---|---|
Molekularformel |
C7H5N5O3 |
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
2-amino-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c8-7-9-1-2-4(12-7)11-5(13)3(10-2)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) |
InChI-Schlüssel |
PWKYXMWACMIJLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)NC(=O)C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


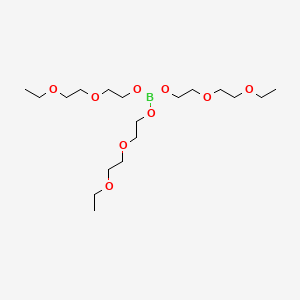
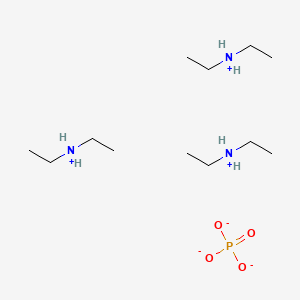
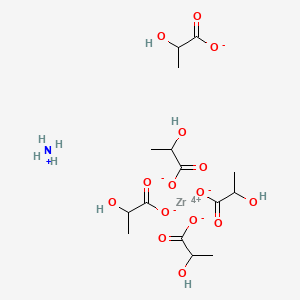

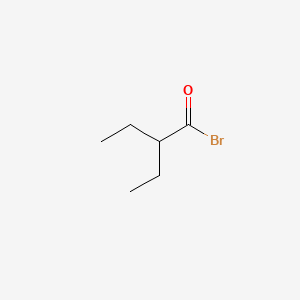
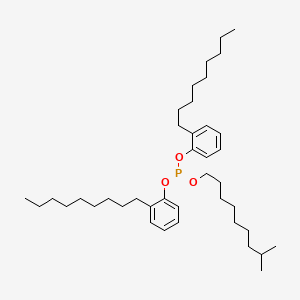


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
